REACTION_SMILES
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[CH2:1]([O:3][CH:4]([O:2][CH2:15][CH3:16])[c:5]1[cH:6][cH:7][c:8]([CH2:11][N:12]([CH3:13])[CH3:14])[cH:9][cH:10]1)[CH3:17].[CH3:18][OH:19].[CH3:21][OH:22].[ClH:20]>>[O:3]=[CH:4][c:5]1[cH:6][cH:7][c:8]([CH2:11][N:12]([CH3:13])[CH3:14])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(OCC)c1ccc(CN(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
|
|
Type
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product
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Smiles
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CN(C)Cc1ccc(C=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |